molecular formula C11H12ClF3O2 B8339919 2-Butanol, 4-chloro-1-[3-(trifluoromethyl)phenoxy]-

2-Butanol, 4-chloro-1-[3-(trifluoromethyl)phenoxy]-

Cat. No. B8339919
M. Wt: 268.66 g/mol
InChI Key: TVMPXSWBLSQTSM-UHFFFAOYSA-N
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Patent
US04609735

Procedure details

To a mixture of 0.5 mole (75 g.) of m-trifluoromethylphenol, 1 mole (56 g.) of potassium hydroxide, 100 ml. of water and 400 ml. of isopropanol was added 0.6 mole (84 g.) of 1,4-dichloro-2-butanol with stirring at temperature below 55° C. The resulting reaction mixture was heated at 65° C. for 20 hr., mixed with 2 liters of water, and extracted with 400 ml. of isopropyl ether. The ether extract was washed with 0.5N sodium hydroxide and then with water, dried over sodium sulfate and distilled under reduced pressure. The distillate which was collected at 120°-124° C./0.01 mm. solidified at room temperature and melted at 50°-52° C.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step Two
Quantity
84 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:4]=[C:5]([OH:9])[CH:6]=[CH:7][CH:8]=1.[OH-].[K+].Cl[CH2:15][CH:16]([OH:20])[CH2:17][CH2:18][Cl:19]>O.C(O)(C)C>[Cl:19][CH2:18][CH2:17][CH:16]([OH:20])[CH2:15][O:9][C:5]1[CH:6]=[CH:7][CH:8]=[C:3]([C:2]([F:10])([F:11])[F:1])[CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1)O)(F)F
Name
Quantity
56 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
2 L
Type
solvent
Smiles
O
Step Three
Name
Quantity
84 g
Type
reactant
Smiles
ClCC(CCCl)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
with stirring at temperature below 55° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with 400 ml
EXTRACTION
Type
EXTRACTION
Details
The ether extract
WASH
Type
WASH
Details
was washed with 0.5N sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water, dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The distillate which was collected at 120°-124° C./0.01 mm
CUSTOM
Type
CUSTOM
Details
solidified at room temperature

Outcomes

Product
Name
Type
Smiles
ClCCC(COC1=CC(=CC=C1)C(F)(F)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.